Ph-HTBA

CaMKIIα Hub domain Binding affinity

Ph-HTBA is a synthetic GHB analog with enhanced mid-nanomolar affinity (Kd=757 nM) for the CaMKIIα hub domain, delivering superior low-dose neuroprotection in photothrombotic stroke models vs HOCPCA. Its unique Trp403 flip interaction and high brain permeability (Kp,uu=0.85) make it the definitive choice for CNS target engagement studies. Select this compound for its distinct ability to reduce Ca²⁺-stimulated Thr286 autophosphorylation, an effect absent in other hub ligands.

Molecular Formula C19H18O3
Molecular Weight 294.3 g/mol
Cat. No. B13902147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePh-HTBA
Molecular FormulaC19H18O3
Molecular Weight294.3 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)C3=CC=CC=C3)C(C(=CC(=O)O)C1)O
InChIInChI=1S/C19H18O3/c20-18(21)12-16-8-4-7-15-11-14(9-10-17(15)19(16)22)13-5-2-1-3-6-13/h1-3,5-6,9-12,19,22H,4,7-8H2,(H,20,21)
InChIKeyNUTNFGZHQLFKOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-2-(5-Hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-ylidene)acetic Acid (Ph-HTBA) for CaMKIIα Hub Domain Modulation Research Procurement


(E)-2-(5-Hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-ylidene)acetic acid, designated Ph-HTBA, is a synthetic γ-hydroxybutyrate (GHB) analog that functions as a high-affinity, brain-penetrant ligand for the hub domain of Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα) [1]. It is a phenyl-substituted derivative of the NCS-382 scaffold with a molecular formula of C19H18O3 and a molecular weight of 294.3 g/mol .

Why CaMKIIα Hub Ligands Cannot Be Interchanged: The Case for Ph-HTBA Procurement Specificity


Despite belonging to the same class of CaMKIIα hub domain ligands, GHB analogs such as HOCPCA and the parent NCS-382 exhibit divergent functional, biophysical, and in vivo profiles that preclude interchangeable use [1]. Ph-HTBA engages the hub domain with distinct molecular interactions—including a unique Trp403 flip and enhanced thermal stabilization—that translate into differential modulation of CaMKIIα autophosphorylation and superior neuroprotective efficacy compared to close analogs [2]. The quantitative evidence below demonstrates why sourcing decisions must be compound-specific rather than class-generic.

Quantitative Differentiation of Ph-HTBA from Closest Analogs: Binding Affinity, Functional Selectivity, Brain Permeability, and In Vivo Efficacy


Mid-Nanomolar Affinity for CaMKIIα Hub Domain Represents >4-Fold Improvement Over Parent NCS-382 Scaffold

Ph-HTBA exhibits a binding affinity (Kd) of 757 nM for the CaMKIIα hub domain, placing it in the mid-nanomolar range . This represents a significant enhancement over the parent compound NCS-382, which displays only high nanomolar affinity for the same site [1]. The improvement arises from phenyl substitution at the 2-position of the benzo[7]annulene core, which enables additional hydrophobic interactions within the hub cavity.

CaMKIIα Hub domain Binding affinity Ligand optimization

Functional Divergence from HOCPCA: Ph-HTBA Uniquely Reduces Ca2+-Stimulated CaMKIIα Thr286 Autophosphorylation

In contrast to the GHB analog HOCPCA, Ph-HTBA reduces Ca2+-stimulated CaMKIIα Thr286 autophosphorylation in primary cortical neurons [1]. This functional divergence is attributed to distinct molecular interactions within the hub cavity, including a unique Trp403 flip observed upon Ph-HTBA binding that is not induced by HOCPCA [2]. The differential effect on autophosphorylation correlates with Ph-HTBA's superior neuroprotective efficacy at low doses in a mouse photothrombotic stroke model.

CaMKIIα Autophosphorylation Neuroprotection Functional selectivity

Superior Low-Dose In Vivo Neuroprotection in Stroke Model Compared to HOCPCA

Administration of a single dose of Ph-HTBA at a clinically relevant time point (3–6 hours after photothrombotic stroke) promotes neuroprotection with a superior effect at low doses compared to HOCPCA [1]. This superior efficacy is consistent with Ph-HTBA's differential modulation of CaMKIIα autophosphorylation and distinct binding mode within the hub domain.

Ischemic stroke Neuroprotection In vivo efficacy Photothrombotic model

High Brain Penetration with Unbound Brain-to-Plasma Ratio (Kp,uu) of 0.85 Following Systemic Administration

Ph-HTBA demonstrates robust brain permeability after systemic administration to mice, signified by a high unbound brain-to-plasma partition coefficient (Kp,uu) of 0.85 [1]. This value indicates that unbound drug concentrations in brain interstitial fluid approach 85% of unbound plasma concentrations, confirming efficient equilibration across the blood-brain barrier. Additionally, Ph-HTBA exhibits good cellular permeability and low microsomal clearance [1].

Blood-brain barrier Brain permeability Pharmacokinetics CNS exposure

Distinct Hub Thermal Stabilization and Trp403 Flip Biophysical Signature Not Observed with HOCPCA or NCS-382

Ph-HTBA binding induces a marked thermal stabilization of the CaMKIIα hub domain along with a distinct Trp403 flip [1]. This biophysical signature is not observed with the smaller analog HOCPCA and is distinct from the parent NCS-382 binding mode. The Trp403 residue is CaMKIIα-specific (Leu in other CaMKII isozymes) and is located in the upper hub flexible loop implicated in holoenzyme stability and regulation [2].

Biophysical characterization Thermal stabilization Conformational change Hub domain

Competition Binding Confirms Ph-HTBA Inhibits HOCPCA Binding with Ki of 1.4 μM

In competition binding assays, Ph-HTBA inhibits [3H]HOCPCA binding to the CaMKIIα hub domain with a Ki value of 1.4 μM . This establishes that Ph-HTBA and HOCPCA share overlapping binding determinants within the hub cavity, yet their divergent functional and biophysical profiles underscore the importance of subtle differences in binding pose and induced conformational changes.

Competition binding Ki determination Ligand displacement Hub domain

Optimal Research Applications for Ph-HTBA Based on Verified Differential Evidence


Investigating CaMKIIα-Mediated Neuroprotection in Ischemic Stroke Models

Ph-HTBA is uniquely suited for preclinical stroke studies requiring robust neuroprotective efficacy at clinically relevant post-insult time windows. Its superior low-dose neuroprotection compared to HOCPCA in the photothrombotic model [1] and its high brain permeability (Kp,uu = 0.85) [2] make it the ligand of choice for evaluating CaMKIIα hub domain modulation as a therapeutic strategy.

Dissecting Functional Divergence Among CaMKIIα Hub Domain Ligands

Researchers comparing the functional consequences of different hub domain binding modes should select Ph-HTBA for its distinct ability to reduce Ca2+-stimulated Thr286 autophosphorylation—an effect not observed with HOCPCA [1]. This functional differentiation, coupled with its unique Trp403 flip and thermal stabilization signature [2], positions Ph-HTBA as an essential comparator in structure-activity relationship (SAR) studies.

CNS Target Engagement Studies Requiring High Brain Exposure

For in vivo studies where adequate brain exposure is critical, Ph-HTBA offers a favorable unbound brain-to-plasma ratio (Kp,uu = 0.85) [1], confirming efficient blood-brain barrier penetration. This property, combined with its enhanced mid-nanomolar affinity (Kd = 757 nM) [2] compared to the parent NCS-382 scaffold, supports its use in pharmacodynamic and target occupancy assessments in the CNS.

Radioligand Competition and Binding Site Characterization Assays

Ph-HTBA serves as a validated competitor ligand in CaMKIIα hub domain binding studies, with a demonstrated Ki of 1.4 μM against [3H]HOCPCA [1]. This makes it suitable for displacement assays aimed at characterizing novel hub-binding compounds and for defining the pharmacological specificity of CaMKIIα ligand interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ph-HTBA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.